Carbonochloridate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

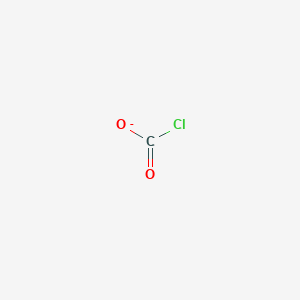

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88015-38-7 |

|---|---|

Molekularformel |

CClO2- |

Molekulargewicht |

79.46 g/mol |

IUPAC-Name |

carbonochloridate |

InChI |

InChI=1S/CHClO2/c2-1(3)4/h(H,3,4)/p-1 |

InChI-Schlüssel |

AOGYCOYQMAVAFD-UHFFFAOYSA-M |

Kanonische SMILES |

C(=O)([O-])Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Carbonochloridates

For Researchers, Scientists, and Drug Development Professionals

Carbonochloridates, commonly known as chloroformates, are a class of organic compounds characterized by the functional group -O-C(=O)-Cl. They are esters of chloroformic acid. The high reactivity of the acyl chloride moiety makes them valuable and versatile reagents in organic synthesis, particularly in the preparation of carbonates and carbamates. This guide provides an in-depth overview of their physical and chemical properties, experimental protocols for their key reactions, and visualizations of important chemical processes.

Physical Properties of Carbonochloridates

Carbonochloridates are typically colorless liquids with pungent, acrid odors.[1] Their physical properties, such as boiling point and density, are influenced by the nature of the organic substituent (R group) attached to the oxygen atom. Generally, they are soluble in common organic solvents like ether, chloroform, and benzene, but they react with water.[2][3] Lower molecular weight carbonochloridates are volatile and can be corrosive.[4][5]

The following tables summarize the key physical properties of selected alkyl and aryl carbonochloridates for easy comparison.

Table 1: Physical Properties of Selected Alkyl Carbonochloridates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | 108.52 | -81 | 93-95 | 1.135 (25 °C) | 1.3947 |

| 1-Chloroethyl Chloroformate | 50893-53-3 | C₃H₄Cl₂O₂ | 142.97 | - | - | - | - |

Table 2: Physical Properties of Selected Aryl Carbonochloridates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Phenyl Chloroformate | 1885-14-9 | C₇H₅ClO₂ | 156.57 | -28 | 74-75 (13 mmHg) | 1.248 (25 °C) | 1.511 |

Chemical Properties and Reactivity

The chemistry of carbonochloridates is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This high reactivity is due to the presence of two electron-withdrawing groups: the chlorine atom and the oxygen atom.[15] The primary reactions of carbonochloridates involve nucleophilic acyl substitution, where the chloride ion acts as a good leaving group.

Hydrolysis

Carbonochloridates react vigorously with water to form the corresponding alcohol or phenol, carbon dioxide, and hydrochloric acid.[2][3] This reaction is a key consideration when handling and storing these compounds, as exposure to moisture will lead to their decomposition. The hydrolysis mechanism can vary depending on the structure of the carbonochloridate and the reaction conditions, potentially proceeding through an Sₙ1, Sₙ2, or even a third-order mechanism involving a second water molecule as a general base catalyst.[16][17][18]

Reaction with Alcohols (Formation of Carbonates)

Carbonochloridates react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form carbonate esters. The base is necessary to neutralize the hydrochloric acid byproduct.

Reaction with Amines (Formation of Carbamates)

The reaction of carbonochloridates with primary or secondary amines yields carbamates. This is a widely used method for the synthesis of this important functional group, which is present in many pharmaceuticals and agrochemicals. Similar to carbonate formation, a base is typically required to scavenge the HCl produced.

Experimental Protocols

Detailed methodologies for key reactions involving carbonochloridates are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of Phenyl Carbamate from Phenyl Chloroformate

This protocol describes a general procedure for the synthesis of a phenyl carbamate from an amine and phenyl chloroformate.[19]

Materials:

-

Amine (1.0 equiv)

-

Phenyl Chloroformate (1.1 equiv)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine, or an aqueous solution of NaHCO₃ or NaOH) (1.0-1.2 equiv, if needed)

Procedure:

-

Dissolve the amine and, if necessary, the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.

-

Add phenyl chloroformate dropwise to the stirred amine solution. If the chloroformate is a solid, it can be dissolved in a small amount of the reaction solvent before addition.

-

Allow the reaction to stir at the chosen temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.

-

Upon completion, work up the reaction mixture. This typically involves washing the organic layer with water and brine, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired phenyl carbamate.

Synthesis of an Ester via Mixed Anhydride Formation

This protocol outlines the esterification of a carboxylic acid using an alkyl chloroformate to form a mixed anhydride intermediate.[20]

Materials:

-

Carboxylic Acid

-

Alkyl Chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate)

-

Tertiary Amine (e.g., pyridine or triethylamine)

-

Alcohol

-

Anhydrous Solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., 0 °C or -15 °C).

-

Add the tertiary amine to the solution.

-

Slowly add the alkyl chloroformate to the reaction mixture to form the mixed anhydride.

-

After a short period to allow for anhydride formation, add the alcohol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or other suitable method).

-

Work up the reaction by washing with aqueous solutions to remove the amine hydrochloride salt and any unreacted starting materials.

-

Dry the organic layer and concentrate to obtain the crude ester.

-

Purify the ester by column chromatography, distillation, or recrystallization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch. This band typically appears in the range of 1760-1800 cm⁻¹. The exact position of this band can be influenced by the electronic properties of the 'R' group.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton signals in the ¹H NMR spectrum of a this compound will depend on the structure of the R group. For example, in ethyl chloroformate, one would expect to see a triplet for the methyl protons and a quartet for the methylene protons.[22]

-

¹³C NMR: The carbonyl carbon of a this compound typically resonates in the downfield region of the ¹³C NMR spectrum, often between 145 and 160 ppm.

Safety and Handling

Carbonochloridates are hazardous chemicals and must be handled with appropriate safety precautions in a well-ventilated fume hood. They are corrosive, toxic by inhalation, and can cause severe burns to the skin and eyes.[23][24] Due to their reactivity with water, they should be stored in a cool, dry place away from moisture.[25] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with these compounds.[26] In case of exposure, immediate medical attention is necessary.[27]

Toxicological Information

Carbonochloridates are generally toxic and can cause significant harm upon exposure. Acute inhalation can lead to respiratory irritation and pulmonary edema.[3] For example, the 1-hour LC50 for ethyl chloroformate in rats is reported to be between 0.84 and 0.89 mg/L.[28] Oral toxicity is also a concern, with the oral LD50 of ethyl chloroformate in rats ranging from 205 to 614 mg/kg.[28] Given their hazardous nature, it is crucial to minimize exposure and handle these compounds with extreme care.[29][30][31]

References

- 1. Ethyl chloroformate Dealer and Distributor | Ethyl chloroformate Supplier | Ethyl chloroformate Stockist | Ethyl chloroformate Importers [multichemindia.com]

- 2. Acid Chlorides: Structure, Nomenclature and Properties [allen.in]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Ethyl Chloroformate [drugfuture.com]

- 6. Ethyl Chloroformate | 541-41-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Ethyl Chloroformate [commonorganicchemistry.com]

- 8. 1-Chloroethyl chloroformate(50893-53-3) 1H NMR spectrum [chemicalbook.com]

- 9. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenyl chloroformate CAS#: 1885-14-9 [m.chemicalbook.com]

- 12. 1885-14-9 CAS | PHENYL CHLOROFORMATE | Acid Halides | Article No. 5206D [lobachemie.com]

- 13. Phenyl Chloroformate | 1885-14-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. Phenyl chloroformate (CAS 1885-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Acyl chloride - Wikipedia [en.wikipedia.org]

- 22. Ethyl chloroformate(541-41-3) 1H NMR [m.chemicalbook.com]

- 23. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 25. synquestlabs.com [synquestlabs.com]

- 26. safety.duke.edu [safety.duke.edu]

- 27. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 28. Registration Dossier - ECHA [echa.europa.eu]

- 29. gov.uk [gov.uk]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

- 31. CHLOROFORMATES - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature and IUPAC Naming Conventions for Carbonochloridates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonochloridates, commonly known by the trivial name chloroformates, are a class of organic compounds with the general structure ROC(O)Cl. They are formally the esters of chloroformic acid.[1] These compounds are highly reactive and serve as versatile reagents in a multitude of organic transformations, making them indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[2][3] Their reactivity, which is similar to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups. This guide provides a comprehensive overview of the IUPAC nomenclature of carbonochloridates, their physicochemical properties, key reactions, and detailed experimental protocols relevant to drug discovery and development. Various chloroformates are widely employed in a large number of applications in the chemical and pharmaceutical industries.[2] For example, carbamates prepared from chloroformates are used in pharmaceuticals, pesticides, and insecticides.[4]

IUPAC Nomenclature and Naming Conventions

The systematic naming of organic compounds is crucial for clear and unambiguous communication in science. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for this purpose.[5]

The IUPAC name for the functional group -O(C=O)Cl is carbonochloridate . The name of a specific compound is formed by naming the alkyl or aryl group attached to the oxygen atom, followed by a space and the word "this compound".

General Structure:

Naming Procedure:

-

Identify the R group: This is the alkyl, aryl, or other organic moiety attached to the oxygen atom.

-

Name the R group: Use standard IUPAC rules for naming the substituent.

-

Combine the names: The final name is "(Name of R group) this compound".

Examples:

-

CH₃O(CO)Cl: Methyl this compound (commonly Methyl chloroformate)

-

CH₃CH₂O(CO)Cl: Ethyl this compound (commonly Ethyl chloroformate)[3]

-

C₆H₅CH₂O(CO)Cl: Benzyl this compound (commonly Benzyl chloroformate)[6]

Priority of Functional Groups

When a molecule contains multiple functional groups, a priority system determines which group is named as the principal functional group (suffix) and which are named as substituents (prefixes).[7] The this compound group is a derivative of a carboxylic acid and has a high priority. However, it is named as a single entity and does not have a specific suffix in the same way a carboxylic acid does. When a higher priority group, such as a carboxylic acid, is present, the this compound moiety is named as a substituent.

The prefix for the -O(CO)Cl group is (chloroformyl)oxy- or chlorocarbonyloxy- .

Example of Naming with Multiple Functional Groups:

Consider a molecule with both a carboxylic acid and a this compound group:

-

Principal Functional Group: The carboxylic acid (-COOH) has higher priority. The parent chain is butanoic acid.

-

Substituent: The this compound group is at position 4.

-

IUPAC Name: 4-((chlorocarbonyl)oxy)butanoic acid

Physicochemical Properties of Common Carbonochloridates

The selection of a specific this compound for a synthetic transformation is often guided by its physical and chemical properties. The following table summarizes key data for several commonly used carbonochloridates.[3]

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |

| Methyl this compound | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 (at 25 °C) | 10 |

| Ethyl this compound | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 (at 25 °C) | 16 |

| Isobutyl this compound | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 (at 25 °C) | 36 |

| Benzyl this compound | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 | 80 |

Key Reactions and Applications in Drug Development

The high electrophilicity of the carbonyl carbon in carbonochloridates makes them highly reactive towards a wide range of nucleophiles. The most synthetically useful transformations in the context of drug development include the formation of carbamates, carbonates, and mixed anhydrides.

Carbamate Formation

The reaction of a this compound with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates.[1] This reaction is of paramount importance for the installation of amine protecting groups in peptide synthesis and other areas of medicinal chemistry. The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl this compound, is a classic example of an amine protecting group.[1]

Reaction Mechanism: Carbamate Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the this compound, followed by the elimination of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.

Reaction mechanism for carbamate formation.

Carbonate Formation

In a similar fashion, carbonochloridates react with alcohols or phenols to yield carbonate esters.[3] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced.[3]

Mixed Anhydride Formation in Peptide Synthesis

Carbonochloridates, particularly isobutyl chloroformate, are widely used to activate N-protected amino acids for peptide bond formation. The reaction of the carboxylic acid with the this compound in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[3] This anhydride then readily reacts with the amino group of another amino acid ester to form the peptide bond.[3] The use of a hindered weak base like NMM is preferred to minimize side reactions.[8]

Experimental Protocols

Protocol 1: Synthesis of a Carbamate (Cbz-protection of an Amine)

This protocol details the general procedure for the protection of a primary amine using benzyl this compound.

Materials:

-

Primary amine (1.0 equivalent)

-

Benzyl this compound (1.1 equivalents)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane and Water (as solvent mixture)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of benzyl this compound in an organic solvent dropwise to the stirred amine solution.

-

Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.

Protocol 2: Peptide Coupling via Mixed Anhydride Method

This protocol describes a general workflow for the coupling of two amino acids using isobutyl chloroformate.

Materials:

-

N-protected amino acid (e.g., Boc-protected, 1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

N-methylmorpholine (NMM) (1 equivalent)

-

Isobutyl chloroformate (1 equivalent)

-

Amino acid ester hydrochloride (1 equivalent)

-

Dry ice/acetone bath

Procedure:

Part A: Activation (Mixed Anhydride Formation)

-

Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C with stirring using a dry ice/acetone bath.

-

Add N-methylmorpholine to the solution.

-

Slowly add isobutyl chloroformate to the reaction mixture.

-

Stir the reaction mixture at -15 °C for approximately 4-10 minutes to allow for the formation of the mixed anhydride.[3]

Part B: Coupling

-

In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt with NMM in THF at -15 °C.

-

Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

Part C: Work-up

-

Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the dipeptide.

Mandatory Visualizations

Experimental workflow for peptide synthesis via the mixed anhydride method.

Formation of a mixed carboxylic-carbonic anhydride.

Conclusion

Carbonochloridates are powerful and versatile reagents in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of their IUPAC nomenclature, physicochemical properties, and reactivity is essential for medicinal chemists and process development scientists. The ability to form carbamates, carbonates, and mixed anhydrides efficiently and selectively makes carbonochloridates key intermediates in the synthesis of a wide range of active pharmaceutical ingredients. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes in drug discovery and development.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to Carbonochloridate Reagents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Carbonochloridates, commonly known as chloroformates, are a class of highly reactive organic compounds that serve as versatile and indispensable reagents in modern organic synthesis.[1][2] With the general structure ROC(O)Cl, they are formally esters of chloroformic acid and are characterized by a highly electrophilic carbonyl carbon, making them prone to reaction with a wide range of nucleophiles.[1] This reactivity, akin to that of acyl chlorides, allows for the efficient introduction of alkoxycarbonyl groups into various molecules.[1] This guide provides an in-depth overview of the most common carbonochloridate reagents, their core properties, key synthetic applications, and detailed experimental protocols.

Core Properties of Common this compound Reagents

The selection of a specific this compound reagent is often dictated by its physical and chemical properties. The following table summarizes key data for several widely used carbonochloridates to facilitate reagent selection in a laboratory setting.[1]

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 | 10 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 | 16 |

| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 | 36 |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 | 80 |

Key Reactions and Applications

The primary utility of carbonochloridates in organic synthesis lies in their reaction with nucleophiles to form carbamates, carbonates, and mixed anhydrides. These transformations are fundamental in areas such as peptide synthesis, the installation of protecting groups, and the preparation of various pharmaceutical and agrochemical intermediates.[1][3][4]

Carbamate Formation: A Cornerstone of Protecting Group Chemistry

The reaction between a this compound and a primary or secondary amine is a robust and extensively used method for the synthesis of carbamates.[1][3] This reaction is of paramount importance for the installation of amine protecting groups, a critical step in multi-step organic syntheses, particularly in peptide chemistry.[5][6][7] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, is a classic example of such a protecting group.[5][8]

The formation of a carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation, typically facilitated by a base, yields the stable carbamate product.[1]

Nucleophilic attack of an amine on a this compound.

This protocol details the synthesis of ethyl N-methylcarbamate from ethyl chloroformate and methylamine.[9]

-

Materials:

-

33% Aqueous methylamine solution (186 g, 2 moles)

-

Ethyl chloroformate (217 g, 2 moles)

-

Sodium hydroxide (80 g, 2 moles)

-

Diethyl ether

-

Potassium carbonate

-

Ice-salt bath

-

2 L flask with a mechanical stirrer

-

-

Procedure:

-

In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.

-

Cool the stirred mixture to 5 °C using an ice-salt bath.

-

Slowly add 217 g of ethyl chloroformate, ensuring the temperature does not exceed 5 °C.

-

Concurrently with the ethyl chloroformate addition, gradually add a cold solution of 80 g of sodium hydroxide in 120 mL of water. The rates of addition should be controlled so that the final portions of both solutions are added simultaneously. Maintain vigorous stirring throughout.

-

After the addition is complete, let the mixture stand for 15 minutes.

-

Separate the ether layer and extract the aqueous layer with 100 mL of ether.

-

Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

-

Distill off the ether.

-

Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil.

-

This protocol provides a general method for the protection of an amine using benzyl chloroformate.[1]

-

Materials:

-

Amine

-

Benzyl chloroformate

-

Sodium carbonate

-

Dioxane

-

Water

-

Ice bath

-

-

Procedure:

-

Dissolve the amine in a suitable solvent mixture (e.g., water/dioxane).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of benzyl chloroformate in an organic solvent dropwise to the stirred amine solution.

-

Simultaneously, add a solution of a base (e.g., sodium carbonate in water) to maintain a slightly basic pH.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Proceed with standard aqueous work-up and purification.

-

Carbonate Formation

In a similar fashion to carbamate synthesis, carbonochloridates react with alcohols or phenols to yield carbonate esters.[1] This reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct.[1]

The mechanism for carbonate formation is analogous to that of carbamate formation, involving the nucleophilic attack of an alcohol on the carbonyl carbon of the this compound, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion.[1]

Nucleophilic attack of an alcohol on a this compound.

Mixed Anhydride Formation in Peptide Synthesis

Carbonochloridates, particularly isobutyl chloroformate, are widely employed to activate N-protected amino acids for peptide bond formation.[1] The reaction of the carboxylic acid of an N-protected amino acid with the this compound in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures generates a highly reactive mixed carboxylic-carbonic anhydride.[1] This anhydride then readily reacts with the amino group of another amino acid ester to form the desired peptide bond.

The following diagram illustrates a typical workflow for a peptide coupling reaction using the mixed anhydride method.[1]

Peptide coupling via the mixed anhydride method.

This protocol outlines the formation of a mixed anhydride from an N-protected amino acid and isobutyl chloroformate.[1]

-

Materials:

-

N-protected amino acid (e.g., Boc-L-alanine, 1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

N-methylmorpholine (1 equivalent)

-

Isobutyl chloroformate (1 equivalent)

-

Dry ice/acetone bath

-

-

Procedure:

-

Dissolve the N-protected amino acid in dry THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C with stirring using a dry ice/acetone bath.

-

Add N-methylmorpholine to the solution.

-

Slowly add isobutyl chloroformate to the reaction mixture.

-

Stir the reaction mixture at -15 °C for approximately 4 minutes to allow for the formation of the mixed anhydride. The anhydride is then used immediately in the subsequent coupling step with an amino acid ester.

-

Conclusion

This compound reagents are foundational tools in organic synthesis, enabling a wide array of crucial transformations. Their ability to efficiently form carbamates and carbonates makes them central to the implementation of protecting group strategies, particularly in the complex, multi-step synthesis of peptides and other biologically active molecules. The formation of mixed anhydrides further extends their utility in facilitating peptide bond formation. A thorough understanding of their properties, reactivity, and associated experimental protocols is essential for researchers and professionals in the fields of organic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

- 4. industryarc.com [industryarc.com]

- 5. Benzyl Chloroformate [commonorganicchemistry.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Carbonochloridates from Alcohols and Phosgene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of carbonochloridates (chloroformates) from the reaction of alcohols with phosgene. This guide covers the fundamental reaction, experimental protocols, quantitative data, and essential safety considerations.

Introduction

Carbonochloridates are a class of highly reactive organic compounds that serve as versatile intermediates in a vast array of chemical transformations.[1] Formally the esters of chloroformic acid, their reactivity is analogous to that of acyl chlorides, enabling the efficient introduction of alkoxycarbonyl groups.[1] They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] The most common industrial method for their preparation involves the direct reaction of an alcohol with phosgene (COCl₂).[4]

Phosgene is a colorless, highly toxic gas with an odor reminiscent of freshly cut hay.[5][6] Due to its extreme toxicity, stringent safety protocols are imperative when handling this reagent.[5][7][8] Alternatives such as diphosgene (a liquid) and triphosgene (a solid) are often used in laboratory settings as they are easier to handle, though they generate phosgene in situ and thus require similar precautions.[9][10][11]

Reaction Mechanism and Stoichiometry

The synthesis of carbonochloridates from alcohols and phosgene proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to yield the carbonochloridate and hydrogen chloride (HCl) as a byproduct.

Overall Reaction: ROH + COCl₂ → ROCOCl + HCl

To prevent the formation of the corresponding carbonate ester (ROCOOR) as a byproduct, an excess of phosgene is typically used.[4][12][13] The carbonate is formed when the initially produced this compound reacts with a second molecule of the alcohol.

Side Reaction (Carbonate Formation): ROCOCl + ROH → ROCOOR + HCl

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various carbonochloridates from their corresponding alcohols and phosgene or its surrogate, triphosgene.

| Alcohol | Phosgene Source | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| Benzyl Alcohol | Phosgene | Toluene | - | Ice bath, then RT | 2.5 | 91-94 | - | [14] |

| Benzyl Alcohol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | 70 (conversion) | 98.5 | [15] |

| Benzyl Alcohol | Triphosgene | Toluene | Sodium Bicarbonate | 0 | 8 | 77 (conversion) | 98 | [15] |

| Ethanol | Phosgene | - | - | < 10 | 7 | 90 | - | [16] |

| n-Octanol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | - | - | [15] |

| Phenol | Triphosgene | Toluene | Sodium Carbonate | 0 | 8 | 66 | 90 | [15] |

| Isopropanol | Phosgene | - | - | 60 | - | 90 | - | [17] |

| Methanol | Phosgene | - | - | 64 | - | 88 | - | [17] |

Experimental Protocols

General Safety Precautions for Handling Phosgene

Phosgene is extremely toxic and requires special handling procedures.[5] All work with phosgene or its surrogates must be conducted in a well-ventilated chemical fume hood or a glove box.[9] A toxic gas detection system should be in place.[8] Personal protective equipment (PPE), including a lab coat, safety glasses or splash goggles, and chemically resistant gloves (Viton is recommended), is mandatory.[9] An emergency plan, including access to a safety shower, eyewash station, and immediate medical attention in case of exposure, must be established.[8][9] Phosgene reacts vigorously with water, moisture, amines, ammonia, and alcohols.[9][18]

Synthesis of Benzyl this compound from Benzyl Alcohol and Phosgene[14]

This procedure is adapted from Organic Syntheses.

Materials:

-

A solution of phosgene in toluene (approximately 20%)

-

Benzyl alcohol, redistilled

-

Ice bath

Procedure:

-

In a reaction flask equipped with a dropping funnel and a gas outlet connected to a scrubbing system, place a 20% solution of phosgene in toluene.

-

Cool the flask in an ice bath.

-

Rapidly add redistilled benzyl alcohol through the dropping funnel while gently shaking the flask.

-

Allow the flask to stand in the ice bath for 30 minutes and then at room temperature for 2 hours.

-

Concentrate the solution under reduced pressure at a temperature not exceeding 60°C to remove excess phosgene, hydrogen chloride, and the majority of the toluene.

-

The residue contains benzyl this compound.

Synthesis of Ethyl this compound from Ethanol and Phosgene[16]

Materials:

-

Absolute ethanol

-

Phosgene gas

-

Ice water

-

Calcium chloride

Procedure:

-

In a 3-liter flask fitted with a reflux condenser and a gas inlet tube, place 736 g (10 moles) of absolute ethanol.

-

Cool the flask to below 10°C.

-

Pass phosgene gas into the alcohol until the weight has increased by 1090 g (11 moles). Maintain the temperature below 10°C throughout the addition to minimize the formation of diethyl carbonate.[16]

-

After the addition is complete, allow the mixture to stand for 30 minutes at below 10°C to ensure the complete reaction of phosgene.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the mixture twice with an equal volume of ice water to remove any excess alcohol.

-

Dry the ethyl this compound over calcium chloride.

-

Distill the product, collecting the fraction boiling at 93-96°C. The reported yield is approximately 90%.[16]

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved Process For The Preparation Of Chloroformates Using A [quickcompany.in]

- 3. Chloroformates - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]

- 4. Phosgene - Wikipedia [en.wikipedia.org]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanchemistry.com [americanchemistry.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 12. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 13. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 18. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Identification of Carbonochloridates (Chloroformates)

This guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of carbonochloridate compounds, commonly known as chloroformates. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and outlines standard experimental protocols.

Introduction to Carbonochloridates

Carbonochloridates are a class of organic compounds featuring the functional group -O-C(=O)Cl. They are esters of chloroformic acid. These compounds are highly reactive and serve as crucial reagents in organic synthesis, most notably for the introduction of protecting groups for amines (forming carbamates) and alcohols (forming carbonates). Their reactivity necessitates precise and reliable methods for their characterization to ensure purity and confirm identity. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose.[1][2]

Core Principles of Spectroscopic Identification

Molecular spectroscopy is the study of the interaction between electromagnetic radiation and matter to gain information about the structure of molecules.[3][4]

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The exact frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing detailed information about the connectivity and structure of the molecule.[3][5]

Infrared (IR) Spectroscopic Analysis

The most prominent and diagnostic feature in the IR spectrum of a this compound is the carbonyl (C=O) stretching vibration.

-

C=O Stretch: Due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, the C=O bond in a chloroformate is strengthened and shortened. This results in a characteristic, strong absorption band at a significantly higher frequency compared to other carbonyl compounds like ketones, esters, or amides. This peak typically appears in the range of 1770-1800 cm⁻¹ .

-

C-O Stretch: A strong C-O stretching band is also observable, typically in the region of 1150-1250 cm⁻¹ .

-

C-Cl Stretch: The C-Cl stretch appears in the fingerprint region, usually between 700-800 cm⁻¹ .

The following diagram illustrates the key vibrational modes in a this compound.

Table 1: Characteristic IR Frequencies for Selected Carbonochloridates

| Compound | C=O Stretch (cm⁻¹) | Source |

| Ethyl Chloroformate | ~1775 | [6][7] |

| Benzyl Chloroformate | ~1776 | [8] |

| Trichloromethyl Chloroformate | ~1808 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR provides the most detailed structural information. The electronegative nature of the this compound group significantly influences the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy

Protons on the carbon atom directly attached to the ester oxygen (-O-C(H)-) are highly deshielded. This means they appear at a higher chemical shift (further downfield) compared to typical alkyl esters.

-

α-Protons: Protons on the carbon alpha to the oxygen (R-CH₂-O-) will typically resonate in the range of δ 4.0 - 5.5 ppm . The exact position depends on the nature of the 'R' group. For example, the methylene protons of benzyl chloroformate are found at approximately δ 5.2 ppm, deshielded by both the chloroformate group and the aromatic ring.[10]

¹³C NMR Spectroscopy

The carbon atoms within and adjacent to the this compound functional group have distinct chemical shifts.

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and typically appears in the range of δ 148 - 155 ppm .

-

α-Carbon: The carbon atom bonded to the ester oxygen (R-C -O-) is also deshielded, usually resonating between δ 65 - 80 ppm .

The logical workflow for identifying a this compound using spectroscopy is outlined below.

Table 2: ¹H and ¹³C NMR Data for Selected Carbonochloridates (Solvent: CDCl₃)

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |

| Methyl Chloroformate | 3.9 (s, 3H, -OCH₃ ) | 151.1 (C=O), 57.0 (-OC H₃) | [11][12] |

| Ethyl Chloroformate | 4.4 (q, 2H, -OCH₂ CH₃)1.4 (t, 3H, -OCH₂CH₃ ) | 150.5 (C=O), 67.0 (-OC H₂CH₃), 14.0 (-OCH₂C H₃) | [13][14][15] |

| Benzyl Chloroformate | 7.4 (m, 5H, Ar-H )5.2 (s, 2H, -OCH₂ Ar) | 150.0 (C=O), 134.0 (Ar-C), 129.0 (Ar-CH), 72.0 (-OC H₂Ar) | [8][10][16] |

| Allyl Chloroformate | 6.0 (m, 1H, -CH=CH₂)5.4 (m, 2H, -CH=CH₂ )4.8 (d, 2H, -OCH₂ -) | 150.0 (C=O), 130.0 (-C H=CH₂), 120.0 (-CH=C H₂), 71.0 (-OC H₂-) | [17][18] |

Experimental Protocols

Adherence to standardized experimental procedures is critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for carbonochloridates due to its excellent dissolving power and relative inertness.

-

Procedure: a. Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). c. If a quantitative internal standard is not being used, a small amount of tetramethylsilane (TMS) can be added as a reference (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal. d. Cap the NMR tube and gently agitate until the sample is fully dissolved. e. Place the tube in the NMR spectrometer and proceed with data acquisition.

IR Sample Preparation (for Liquids)

-

Method: For liquid carbonochloridates, the "neat" or "thin film" method is most common.

-

Procedure: a. Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface. b. Using a pipette, place one small drop of the liquid this compound sample onto the center of the plate. c. Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. For instruments equipped with an Attenuated Total Reflectance (ATR) accessory, simply place a drop of the liquid directly onto the ATR crystal and acquire the spectrum. This method is often faster and requires less sample preparation.[19]

This guide summarizes the key spectroscopic features for the identification of carbonochloridates. By combining the distinct, high-frequency C=O stretch in the IR spectrum with the characteristic downfield shifts in both ¹H and ¹³C NMR spectra, researchers can confidently determine the structure and purity of these important synthetic reagents.

References

- 1. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 2. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. youtube.com [youtube.com]

- 6. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl chloroformate(541-41-3) IR Spectrum [chemicalbook.com]

- 8. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. Methyl chloroformate(79-22-1) 1H NMR spectrum [chemicalbook.com]

- 12. Methyl chloroformate(79-22-1) 13C NMR spectrum [chemicalbook.com]

- 13. Ethyl chloroformate(541-41-3) 1H NMR [m.chemicalbook.com]

- 14. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Benzyl chloroformate(501-53-1) 1H NMR spectrum [chemicalbook.com]

- 17. Allyl chloroformate(2937-50-0) 1H NMR spectrum [chemicalbook.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

Understanding the electrophilicity of the carbonyl carbon in chloroformates.

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroformates, bearing the general structure ROC(O)Cl, are a class of highly reactive organic compounds essential as versatile reagents in a multitude of organic transformations.[1] Formally esters of chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.[1][2] Their reactivity, which is comparable to that of acyl chlorides, is dominated by the high electrophilicity of the carbonyl carbon.[1][3] This inherent reactivity allows for the efficient introduction of alkoxycarbonyl groups in the formation of carbamates, carbonates, and mixed anhydrides—key linkages in pharmaceuticals, agrochemicals, and polymers.[1][3] This guide provides a comprehensive overview of the principles governing the electrophilicity of the carbonyl carbon in chloroformates, detailing the electronic effects, reaction mechanisms, quantitative reactivity data, and key experimental protocols relevant to professionals in research and drug development.

The Electronic Structure and Electrophilicity of the Carbonyl Carbon

The pronounced reactivity of chloroformates is a direct consequence of the electronic environment of the carbonyl carbon.[3] This carbon atom is bonded to three highly electronegative atoms: two oxygen atoms and a chlorine atom. This arrangement leads to a significant partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3][4] The electrophilicity is governed by a combination of inductive and resonance effects.

Inductive Effect (-I): The chlorine atom and the ester oxygen atom are strongly electron-withdrawing groups. They pull electron density away from the carbonyl carbon through the sigma (σ) bonds, a phenomenon known as the inductive effect.[5] This effect intensifies the partial positive charge on the carbon, thereby increasing its electrophilicity.

Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the alkoxy group can be delocalized into the carbonyl group's pi (π) system. This resonance effect donates electron density to the carbonyl carbon, which partially counteracts the inductive effect and can stabilize the molecule.[6] Similarly, the chlorine atom, despite its high electronegativity, also possesses lone pairs that can participate in resonance. However, due to the poor orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, this resonance contribution is less significant than that of the oxygen atom. In the case of phenyl chloroformates, the strong resonance electron donation from the phenoxy group significantly stabilizes the initial state, leading to slower reaction rates compared to alkyl chloroformates.[6]

The overall electrophilicity of the carbonyl carbon is a net result of these opposing electronic effects. In general, the powerful inductive effects of the two oxygen atoms and the chlorine atom dominate, leading to the high reactivity characteristic of chloroformates.

Caption: Electronic effects influencing the electrophilicity of the carbonyl carbon.

Reaction Mechanisms with Nucleophiles

The high electrophilicity of the carbonyl carbon dictates the reaction pathway of chloroformates with nucleophiles. The predominant mechanism is a bimolecular nucleophilic addition-elimination, analogous to that of other acyl halides.[1][3]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon.[3]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, negatively charged tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion—an excellent leaving group—is eliminated.[3]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium carbonate) to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Depending on the reactants and solvent conditions, the mechanism can vary. For instance, studies on the solvolysis of chloroformates show that the reaction can proceed through competing addition-elimination and ionization (S_N1/S_N2) channels.[7][8] Electron-withdrawing substituents on the R group tend to favor the addition-elimination pathway, whereas electron-donating groups favor the ionization mechanism.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Creation: A Technical History of Carbonochloridates in Peptide Synthesis

For decades, the precise construction of peptides, the building blocks of proteins and essential tools in drug discovery, has relied on a versatile class of reagents: carbonochloridates. From the foundational mixed anhydride method to the revolutionary advent of solid-phase peptide synthesis (SPPS), these compounds have been instrumental in forging the amide bonds that define peptides. This in-depth technical guide explores the historical development of carbonochloridates in peptide synthesis, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core chemical principles, detail key experimental protocols, present comparative quantitative data, and visualize the critical pathways that have shaped modern peptide chemistry.

A Historical Overview: From Early Efforts to Controlled Assembly

The journey of peptide synthesis began with the pioneering work of Emil Fischer at the turn of the 20th century. Fischer was the first to synthesize a dipeptide, glycyl-glycine, in 1901 and introduced the term "peptide" in 1902.[1][2] He correctly proposed that amino acids in proteins are linked by amide bonds, which he termed "peptide bonds."[3] His early methods, however, were arduous and lacked the refined control needed for the synthesis of longer, more complex peptides.

A significant leap forward came with the development of the mixed anhydride method in the early 1950s. This technique, which utilizes alkyl chloroformates, offered a more controlled and efficient way to activate the carboxyl group of an N-protected amino acid for coupling.[4] Isobutyl chloroformate and ethyl chloroformate emerged as key reagents in this methodology.[4][5][6] The successful synthesis of the hormone oxytocin by Vincent du Vigneaud in 1953, a landmark achievement that earned him the Nobel Prize in Chemistry in 1955, showcased the power of these evolving solution-phase techniques.[7][8][9][10]

The landscape of peptide synthesis was again revolutionized by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s. This paradigm shift, which also garnered a Nobel Prize, anchored the growing peptide chain to an insoluble resin, simplifying the purification process immensely. This innovation paved the way for the development of protecting groups compatible with this new methodology.

It was in this context that two critical carbonochloridate-derived protecting groups rose to prominence:

-

tert-Butyloxycarbonyl (Boc) group: While the Boc group was first reported in 1957, its full potential was realized in conjunction with Merrifield's SPPS.[11] The Boc group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) or, more commonly, di-tert-butyl dicarbonate.[12] Its key feature is its lability under acidic conditions, allowing for selective removal without disturbing other protecting groups.[11]

-

9-Fluorenylmethoxycarbonyl (Fmoc) group: Introduced by Louis A. Carpino in 1970, the Fmoc group, installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl), offered a milder, orthogonal protecting group strategy.[13] Its removal under mild basic conditions, typically with piperidine, provided a significant advantage, especially for the synthesis of peptides containing acid-sensitive residues.[13]

The development and refinement of these this compound-based reagents and protecting groups have been pivotal in advancing the field of peptide synthesis, enabling the routine and automated production of complex peptides for research and therapeutic applications.

The Mixed Anhydride Method: A Foundational Technique

The mixed anhydride method involves the activation of the carboxyl group of an N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine. This forms a highly reactive mixed carboxylic-carbonic anhydride, which then readily reacts with the amino group of a second amino acid ester to form the desired peptide bond.[5][6][14]

Key Challenges: Racemization and Urethane Formation

Despite its utility, the mixed anhydride method is susceptible to two major side reactions:

-

Racemization: The activated carboxyl group can lead to the formation of an oxazol-5(4H)-one intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[15][16]

-

Urethane Formation: The incoming amino component can attack the carbonic carbonyl of the mixed anhydride instead of the desired carboxylic carbonyl. This results in the formation of a urethane byproduct and truncation of the peptide chain.[14][17][18] This is particularly problematic with sterically hindered amino acids like valine and isoleucine.[19]

Extensive research has focused on minimizing these side reactions by optimizing reaction conditions.

Quantitative Comparison of Reaction Conditions

The choice of chloroformate, tertiary amine, and solvent significantly impacts the yield of the desired peptide and the extent of side reactions. The following tables summarize key quantitative data from studies on the mixed anhydride method.

| Chloroformate | Recrystallized Yield of L-Z-Gly-Phe-Gly-OEt (%) | Racemate (DL) Found |

| Methyl | 91 | No |

| Ethyl | 84 | No |

| Isopropyl | 90 | No |

| sec-Butyl | 91 | No |

| Isobutyl | 93 | No |

| Cyclopentyl | 91 | No |

| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using the specified chloroformate and 1 equivalent of N-methylmorpholine in THF at -15°C for 30 seconds. | ||

| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |

| Tertiary Amine (1 equiv.) | Yield of L-Z-Gly-Phe-Gly-OEt (%) | Yield of DL-Z-Gly-Phe-Gly-OEt (%) |

| N-Methylmorpholine | 93 | 0 |

| Triethylamine | 80 | 17 |

| N,N-Dimethylaniline | 34 | 0 |

| N,N-Diethylaniline | 0 | 0 |

| Pyridine | 7 | 0 |

| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using isobutyl chloroformate in THF at -15°C with a 12-minute activation time. | ||

| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |

| Solvent | Yield of L-Z-Gly-Phe-Gly-OEt (%) | Racemate (DL) Found (%) |

| Ethyl acetate | Excellent | No |

| Tetrahydrofuran (THF) | Excellent | No |

| Dimethoxymethane | >90 | No |

| Acetonitrile | >90 | No |

| Methylene chloride | Lower | 2-8 |

| Dimethylformamide (DMF) | Lower | 2-8 |

| Conditions: Z-Gly-Phe-OH coupled with Gly-OEt using isobutyl chloroformate and 1 equivalent of N-methylmorpholine with a 12-minute activation time. | ||

| Data sourced from a 1967 study by G. W. Anderson, et al.[20] |

These data highlight that the combination of isobutyl chloroformate , a sterically hindered and less basic tertiary amine like N-methylmorpholine , and solvents such as THF or ethyl acetate provides optimal results in minimizing racemization and maximizing yield in the mixed anhydride method.

Carbonochloridates as Precursors to Protecting Groups

The advent of SPPS necessitated the development of robust and orthogonal Nα-amino protecting groups. Carbonochloridates are the direct precursors to the two most widely used protecting groups in modern peptide synthesis: Boc and Fmoc.

The Boc Group: An Acid-Labile Guardian

The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O), though its conceptual origin lies with tert-butoxycarbonyl chloride. It is stable under a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[21][22]

The Fmoc Group: A Base-Labile Alternative

The 9-fluorenylmethoxycarbonyl (Fmoc) group is installed using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][23] Its key advantage is its removal under mild basic conditions, usually a solution of piperidine in DMF, which is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[23]

Experimental Protocols

Protocol 1: Peptide Coupling via the Mixed Anhydride Method

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester using isobutyl chloroformate.

Materials:

-

N-protected amino acid (e.g., Z-Gly-Phe-OH)

-

Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (1.0 eq) and stir for 1-2 minutes.

-

Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture while maintaining the temperature at -15 °C.[6]

-

Allow the mixed anhydride to form by stirring for approximately 4 minutes at -15 °C.[6][24]

-

In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq) to neutralize the hydrochloride salt.

-

Add the solution of the free amino acid ester to the mixed anhydride solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude peptide.

-

Purify the peptide by recrystallization or column chromatography.

Protocol 2: Nα-Fmoc Protection of an Amino Acid

This protocol describes the protection of a generic amino acid using Fmoc-Cl.

Materials:

-

Amino acid

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Dioxane or acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[23]

-

In a separate flask, dissolve Fmoc-Cl (1.05 eq) in dioxane or acetone.[23]

-

Cool both solutions in an ice bath.

-

Add the Fmoc-Cl solution dropwise to the vigorously stirred amino acid solution over 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[23]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.[23]

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[23]

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purify the product by recrystallization if necessary.

Protocol 3: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-Boc protection of an amine using di-tert-butyl dicarbonate ((Boc)₂O), which is the modern and safer alternative to Boc-Cl.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

tert-Butanol or dioxane

-

Water

-

Ethyl acetate

-

Citric acid solution

Procedure:

-

Dissolve the amino acid (1.0 eq) in a solution of water and tert-butanol (or dioxane) containing sodium hydroxide (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in tert-butanol (or dioxane) to the amino acid solution.

-

Allow the reaction to stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify with a cold citric acid solution to a pH of 3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Visualizing the Chemistry of Carbonochloridates in Peptide Synthesis

To better understand the core concepts, the following diagrams illustrate the key reaction pathways and logical flows.

Conclusion

Carbonochloridates have played an indelible role in the historical and ongoing development of peptide synthesis. The mixed anhydride method, born from the use of reagents like isobutyl and ethyl chloroformate, provided an early, effective means of peptide bond formation, and studies into its mechanisms have yielded fundamental insights into controlling challenging side reactions like racemization and urethane formation. Furthermore, the evolution of peptide synthesis into the solid-phase era was critically enabled by this compound-derived protecting groups, namely Boc and Fmoc, which are now ubiquitous in the field. A thorough understanding of the history, chemistry, and application of these reagents is essential for any scientist or professional dedicated to the art and science of peptide synthesis and the development of novel peptide-based therapeutics.

References

- 1. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 5. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]

- 8. Vincent Du Vigneaud [chemistry.msu.edu]

- 9. Oxytocin - Wikipedia [en.wikipedia.org]

- 10. Vincent du Vigneaud | Nobel Prize, peptide hormones, sulfur chemistry | Britannica [britannica.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. mdpi.com [mdpi.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. researchgate.net [researchgate.net]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. benchchem.com [benchchem.com]

- 24. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

Theoretical Insights into the Stability and Degradation of Chloroformates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability and degradation of chloroformates. Chloroformates (ROCOCl) are highly reactive organic compounds widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers. An understanding of their stability and degradation pathways is crucial for their safe handling, storage, and application, as well as for controlling their reactivity in synthetic processes. This document summarizes key findings on the various degradation mechanisms, including hydrolysis, solvolysis, thermal decomposition, and photochemical degradation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts in Chloroformate Stability and Degradation

The stability of chloroformates is governed by the electrophilicity of the carbonyl carbon and the nature of the alkoxy or aryloxy group (R) and the chlorine leaving group. Degradation typically proceeds via nucleophilic attack at the carbonyl carbon or through unimolecular decomposition. The primary degradation pathways investigated are:

-

Solvolysis and Hydrolysis: Reaction with a solvent (solvolysis) or water (hydrolysis) is a common degradation pathway. The mechanism can vary from a bimolecular addition-elimination process to a unimolecular SN1-type ionization, often influenced by the solvent polarity and nucleophilicity, as well as the structure of the chloroformate.

-

Thermal Decomposition (Pyrolysis): At elevated temperatures, chloroformates can decompose through various mechanisms, including elimination reactions to form alkenes, HCl, and CO₂, or through the formation of alkyl chlorides and CO₂.[1]

-

Photochemical Degradation: Exposure to light, particularly UV radiation, can induce the decomposition of chloroformates, often through radical pathways.

The reactivity and stability of chloroformates are significantly influenced by:

-

Substituent Effects: The electronic and steric properties of the 'R' group play a critical role. Electron-withdrawing groups on an aryl chloroformate, for instance, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Solvent Effects: The polarity, ionizing power, and nucleophilicity of the solvent can dictate the reaction mechanism. The Grunwald-Winstein equation is a powerful tool used to analyze these effects and elucidate reaction mechanisms.[3][4]

Quantitative Analysis of Chloroformate Degradation

The rate of chloroformate degradation is typically studied using kinetic experiments, and the data is often analyzed using linear free energy relationships like the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

-

k is the specific rate of solvolysis in a given solvent.

-

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity (NT).

-

m is the sensitivity to solvent ionizing power (YCl).

The values of l and m provide insights into the transition state of the rate-determining step. A high l value suggests a high degree of nucleophilic participation, indicative of a bimolecular mechanism, while a high m value suggests a transition state with significant charge separation, characteristic of a unimolecular mechanism.

Solvolysis Rate Constants for Various Chloroformates

The following tables summarize the pseudo-first-order rate constants (k) for the solvolysis of several chloroformates in different solvent systems. This data allows for a comparative analysis of the influence of both the chloroformate structure and the solvent on degradation rates.

Table 1: Solvolysis Rate Constants (k x 105 s-1) for n-Propyl Chloroformate at 25.0 °C [5]

| Solvent | %v/v | NT | YCl | k (s-1) |

| Methanol | 100 | 0.17 | -1.12 | 4.09 (± 0.03) x 10-5 |

| Ethanol | 100 | 0.37 | -2.52 | 0.83 (± 0.02) x 10-5 |

| 80% Ethanol | 80 | 0.00 | 0.00 | 4.31 (± 0.05) x 10-5 |

| 90% Acetone | 90 | -0.35 | -2.39 | 0.17 (± 0.01) x 10-5 |

| 70% Acetone | 70 | -0.28 | -0.60 | 1.83 (± 0.03) x 10-5 |

| 50% Acetone | 50 | -0.30 | 0.77 | 9.01 (± 0.11) x 10-5 |

| 97% TFE | 97 | -3.30 | 2.83 | 2.50 (± 0.04) x 10-5 |

| 70% TFE | 70 | -2.57 | 2.85 | 11.2 (± 0.2) x 10-5 |

| 50% TFE | 50 | -2.25 | 3.12 | 31.7 (± 0.5) x 10-5 |

| 97% HFIP | 97 | -5.24 | 5.24 | 129 (± 2) x 10-5 |

| 90% HFIP | 90 | -4.61 | 4.71 | 290 (± 5) x 10-5 |

| 50% HFIP | 50 | -3.72 | 4.29 | 806 (± 12) x 10-5 |

Table 2: Solvolysis Rate Constants (k) for Isobutyl Chloroformate (1) at 40.0 °C and Isobutyl Chlorothioformate (2) at 25.0 °C [6][7]

| Solvent | NT | YCl | k (s-1) for (1) | k (s-1) for (2) |

| 100% EtOH | 0.37 | -2.52 | 1.25 x 10-5 | 1.95 x 10-6 |

| 90% EtOH | 0.16 | -0.93 | 4.41 x 10-5 | 1.20 x 10-5 |

| 80% EtOH | 0.00 | 0.00 | 8.83 x 10-5 | 3.51 x 10-5 |

| 100% MeOH | 0.17 | -1.12 | 6.78 x 10-5 | 1.15 x 10-5 |

| 90% MeOH | -0.01 | -0.21 | 1.48 x 10-4 | 4.60 x 10-5 |

| 80% MeOH | -0.04 | 0.67 | 2.58 x 10-4 | 1.22 x 10-4 |

| 90% Acetone | -0.35 | -2.39 | 2.29 x 10-6 | 1.35 x 10-6 |

| 70% Acetone | -0.28 | -0.60 | 2.55 x 10-5 | 2.37 x 10-5 |

| 50% Acetone | -0.30 | 0.77 | 1.15 x 10-4 | 1.25 x 10-4 |

| 97% TFE | -3.30 | 2.83 | 6.09 x 10-5 | 2.05 x 10-3 |

| 70% TFE | -2.57 | 2.85 | 1.83 x 10-4 | 3.85 x 10-3 |

| 50% TFE | -2.25 | 3.12 | 4.54 x 10-4 | 6.70 x 10-3 |

| 97% HFIP | -5.24 | 5.24 | 2.08 x 10-3 | 1.15 x 10-1 |

| 90% HFIP | -4.61 | 4.71 | 3.85 x 10-3 | 1.28 x 10-1 |

| 70% HFIP | -4.00 | 4.47 | 7.95 x 10-3 | 1.55 x 10-1 |

| 50% HFIP | -3.72 | 4.29 | 1.35 x 10-2 | 1.88 x 10-1 |

Table 3: Third-Order Rate Constants (log k₃) for Solvolysis of Chloroformates in Acetone-Water Mixtures [3][8]

| % Acetone | Ethyl Chloroformate | Phenyl Chloroformate | p-Tolyl Chloroformate | p-Methoxyphenyl Chloroformate |

| 95 | -3.22 | -3.83 | -4.06 | -4.20 |

| 90 | -3.17 | -3.80 | -4.01 | -4.15 |

| 80 | -3.15 | -3.80 | -3.99 | -4.13 |

| 70 | -3.15 | -3.81 | -3.98 | -4.13 |

| 60 | -3.15 | -3.83 | -3.99 | -4.14 |

| 50 | -3.14 | -3.85 | -4.01 | -4.15 |

| 40 | - | -3.89 | -4.04 | -4.18 |

| 30 | - | -3.93 | -4.08 | -4.22 |

| 20 | - | -3.99 | -4.14 | -4.28 |

| 10 | - | -4.06 | -4.21 | -4.35 |

| 0 (Water) | -3.11 | -4.14 | -4.29 | -4.43 |

Degradation Mechanisms and Pathways

Theoretical studies, often employing computational methods such as Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms at a molecular level. These studies help in identifying transition states, intermediates, and the energetic profiles of different degradation pathways.

Solvolysis and Hydrolysis Mechanisms

The solvolysis of chloroformates can proceed through several competing mechanisms, the prevalence of which depends on the structure of the chloroformate and the properties of the solvent.

-

Addition-Elimination (Bimolecular): This is a common pathway, especially in nucleophilic solvents. The reaction proceeds via a tetrahedral intermediate. For many primary alkyl and aryl chloroformates, the addition of the nucleophile is the rate-determining step.[9][10]

Caption: Bimolecular addition-elimination pathway for chloroformate solvolysis.

-

SN1-like (Unimolecular): In highly ionizing, non-nucleophilic solvents, particularly with chloroformates that can form stable carbocations (e.g., tertiary alkyl chloroformates), a unimolecular ionization to form an acylium ion intermediate can be the dominant pathway.[9]

Caption: Unimolecular SN1-like pathway for chloroformate solvolysis.

-

Third-Order Reactions: In some cases, particularly in aqueous-organic mixtures, the hydrolysis of chloroformates has been observed to follow third-order kinetics. This is rationalized by a mechanism where one solvent molecule acts as a nucleophile and a second solvent molecule acts as a general base catalyst.[3][8]

Thermal Decomposition Pathways

Theoretical calculations have been instrumental in elucidating the mechanisms of gas-phase thermal decomposition of alkyl chloroformates. Two primary pathways are often considered:

-

Concerted Elimination: This pathway involves a six-membered cyclic transition state, leading to the formation of an alkene, HCl, and CO₂ in a single step.

-

Stepwise Elimination: This mechanism proceeds through the formation of an unstable chloroformic acid intermediate, which then rapidly decomposes to HCl and CO₂. Computational studies suggest that for some alkyl chloroformates, this stepwise mechanism is energetically favored over the concerted pathway.

Caption: Competing concerted and stepwise gas-phase elimination pathways.

Experimental Protocols for Studying Chloroformate Degradation